1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane
Brand Name: Vulcanchem
CAS No.: 1039399-97-7
VCID: VC11542049
InChI: InChI=1S/C6H12BrFO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
SMILES:
Molecular Formula: C6H12BrFO2
Molecular Weight: 215.06 g/mol

1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane

CAS No.: 1039399-97-7

Cat. No.: VC11542049

Molecular Formula: C6H12BrFO2

Molecular Weight: 215.06 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane - 1039399-97-7

Specification

CAS No. 1039399-97-7
Molecular Formula C6H12BrFO2
Molecular Weight 215.06 g/mol
IUPAC Name 1-(2-bromoethoxy)-2-(2-fluoroethoxy)ethane
Standard InChI InChI=1S/C6H12BrFO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Standard InChI Key MWUYQSFLAKMUHT-UHFFFAOYSA-N
Canonical SMILES C(COCCBr)OCCF

Introduction

Structural and Chemical Identity

Nomenclature and Synonyms

The IUPAC name 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane systematically describes the compound’s structure. Common synonyms may include:

  • 2-Bromoethyl 2-(2-fluoroethoxy)ethyl ether

  • 1-Bromo-2-(2-fluoroethoxyethoxy)ethane

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane typically involves multi-step etherification and halogenation reactions. Two primary routes are explored below:

Williamson Ether Synthesis

This method employs a nucleophilic substitution reaction between a bromoethanol derivative and a fluoroethoxy-containing alkoxide. For example:

  • Synthesis of 2-(2-Fluoroethoxy)ethanol:
    Reacting 2-fluoroethanol with ethylene oxide under basic conditions yields 2-(2-fluoroethoxy)ethanol .

  • Etherification with 1,2-Dibromoethane:
    The alcohol is deprotonated using a base (e.g., K₂CO₃) and reacted with 1,2-dibromoethane to form the desired product .

Reaction Conditions:

  • Solvent: Acetone or DMF

  • Temperature: 60–80°C

  • Duration: 12–24 hours

  • Yield: ~50–70%

Catalytic Addition of HBr to Vinyl Ethers

Inspired by the synthesis of 1-bromo-2-fluoroethane , this approach involves the liquid-phase addition of HBr to a fluorinated vinyl ether (e.g., 2-(2-fluoroethoxy)ethyl vinyl ether) in the presence of an O₂ catalyst. The reaction proceeds via radical intermediates, favoring anti-Markovnikov addition.

Key Parameters:

  • Catalyst: O₂ (0.1–1 mol%)

  • Solvent: Methylene chloride

  • Temperature: 0–25°C

  • Selectivity: >80% for the desired regioisomer

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
Molecular Weight215.06 g/mol
Boiling PointEstimated 180–200°C (extrapolated)
Density~1.4 g/cm³ (similar to bromoethers)
SolubilityMiscible in polar aprotic solvents (DMF, DMSO)
LogP~1.6 (predicted)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.6–3.8 ppm (m, –O–CH₂–CH₂–O–), δ 4.5 ppm (t, –CH₂Br), δ 4.8 ppm (dt, –O–CH₂–F)

  • ¹³C NMR: 70 ppm (–O–CH₂–), 35 ppm (–CH₂Br), 90 ppm (d, J = 170 Hz, –CH₂–F)

  • MS (EI): m/z 215 [M]⁺, 137 [M–Br]⁺

Applications in Organic Synthesis

Alkylating Agent

The bromine atom’s electrophilic nature enables this compound to act as an alkylating agent in nucleophilic substitutions. For example, it can introduce fluoroethoxy chains into:

  • Pharmaceuticals: Anticancer agents (e.g., fluorinated taxol derivatives)

  • Agrochemicals: Herbicides with enhanced lipophilicity

Polymer Chemistry

As a monomer, it can be incorporated into fluorinated polyethers, imparting chemical resistance and low surface energy to materials used in coatings and membranes.

Future Directions

Process Optimization

  • Continuous Flow Synthesis: Adapting the continuous process described for 1-bromo-2-fluoroethane could improve scalability and safety.

  • Green Chemistry: Exploring biocatalysts for etherification to reduce reliance on hazardous solvents.

Novel Applications

  • PET Imaging: Fluorine-18 labeled derivatives for positron emission tomography.

  • Ionic Liquids: As a component of fluorine-containing electrolytes for batteries.

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